molecular formula C13H16F3NO B1518684 N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine CAS No. 1019579-79-3

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

Cat. No.: B1518684
CAS No.: 1019579-79-3
M. Wt: 259.27 g/mol
InChI Key: PUWYTUBCPGKALJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound this compound is systematically identified through multiple standardized nomenclature systems and registry databases. The International Union of Pure and Applied Chemistry nomenclature designates this compound as N-[2-(trifluoromethoxy)benzyl]cyclopentanamine, providing a systematic description of its molecular architecture. The Chemical Abstracts Service has assigned the registry number 1019579-79-3 to this compound, establishing its unique identity within chemical databases.

The molecular formula is definitively established as C₁₃H₁₆F₃NO, with a corresponding molecular weight of 259.27 grams per mole. The InChI representation provides a comprehensive structural descriptor: InChI=1S/C13H16F3NO/c14-13(15,16)18-12-8-4-1-5-10(12)9-17-11-6-2-3-7-11/h1,4-5,8,11,17H,2-3,6-7,9H2. The InChI Key, PUWYTUBCPGKALJ-UHFFFAOYSA-N, serves as a condensed identifier for database searches and computational applications.

Identification Parameter Value
IUPAC Name N-[2-(trifluoromethoxy)benzyl]cyclopentanamine
CAS Registry Number 1019579-79-3
Molecular Formula C₁₃H₁₆F₃NO
Molecular Weight 259.27 g/mol
InChI Key PUWYTUBCPGKALJ-UHFFFAOYSA-N
MDL Number MFCD11139819

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant conformational complexity due to the presence of multiple rotatable bonds and the steric influence of the trifluoromethoxy group. The trifluoromethoxy substituent demonstrates unique conformational properties that distinguish it from conventional methoxy groups. Due to the strong electron-withdrawing effect of fluorine atoms, the lone-pair electrons on oxygen are drawn towards the trifluoromethyl group, resulting in weak interaction with the aromatic π-electron system.

This hyperconjugative interaction between the oxygen lone pairs and the C-F σ* orbitals, combined with the steric bulk of the CF₃ group, causes the O-CF₃ bond to orient in a plane orthogonal to the aromatic ring. This unique orientation renders the trifluoromethoxy group as an electron-withdrawing substituent with strong para-directing properties, significantly influencing the electronic distribution within the aromatic system.

The cyclopentanamine moiety contributes additional conformational flexibility through its five-membered ring structure. The methylene bridge connecting the aromatic system to the cyclopentanamine allows for rotational freedom, creating multiple potential conformers that may interconvert under ambient conditions.

Crystallographic Studies and X-ray Diffraction Patterns

While specific crystallographic data for this compound was not directly available in the examined literature, comparative analysis with structurally related compounds provides insight into expected crystallographic behavior. The structural characterization of similar trifluoromethyl-containing compounds reveals important patterns in crystal packing and intermolecular interactions.

Studies of related trifluoromethyl metal complexes demonstrate that compounds containing CF₃ groups exhibit distinctive crystallographic features. The C-F bond lengths in these systems typically average 1.355 Angstroms, while F-C-F angles commonly measure approximately 103.2 degrees. These geometric parameters provide reference points for understanding the local structure around the trifluoromethoxy group in the target compound.

Hirshfeld surface analysis of comparable fluorinated compounds reveals that fluorine-hydrogen contacts constitute a significant percentage of intermolecular interactions, often accounting for over 32% of total contacts. This high proportion of F-H interactions indicates that the trifluoromethoxy group plays a crucial role in determining crystal packing arrangements and solid-state properties.

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide comprehensive structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for elucidating the molecular structure and conformational behavior.

In the ¹H Nuclear Magnetic Resonance spectrum, the aromatic protons of the substituted benzene ring appear as complex multiplets in the 7.0-8.0 parts per million region, characteristic of ortho-substituted aromatic systems. The methylene protons connecting the aromatic ring to the nitrogen appear as a singlet around 4.0-4.5 parts per million, while the cyclopentyl protons generate multiple overlapping signals between 1.5-3.5 parts per million.

The ¹³C Nuclear Magnetic Resonance spectrum reveals the carbon framework with particular attention to the trifluoromethoxy carbon signal. The CF₃ carbon typically appears as a quartet due to coupling with three equivalent fluorine atoms, usually observed around 120-125 parts per million. The aromatic carbons display characteristic chemical shifts between 120-160 parts per million, while the aliphatic carbons of the cyclopentyl ring appear in the 20-50 parts per million range.

¹⁹F Nuclear Magnetic Resonance spectroscopy provides definitive identification of the trifluoromethoxy group. The three equivalent fluorine atoms typically generate a singlet around -58 to -62 parts per million, consistent with trifluoromethoxy environments. This chemical shift range distinguishes the trifluoromethoxy group from other fluorinated functionalities.

Spectroscopic Technique Key Observations Chemical Shift Range
¹H NMR Aromatic protons 7.0-8.0 ppm
¹H NMR Methylene bridge 4.0-4.5 ppm
¹H NMR Cyclopentyl protons 1.5-3.5 ppm
¹³C NMR CF₃ carbon (quartet) 120-125 ppm
¹³C NMR Aromatic carbons 120-160 ppm
¹⁹F NMR Trifluoromethoxy -58 to -62 ppm

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The C-F stretching vibrations of the trifluoromethoxy group appear as strong absorptions in the 1000-1200 cm⁻¹ region. The C-O stretching of the trifluoromethoxy linkage typically manifests around 1200-1300 cm⁻¹, while aromatic C-H stretching appears near 3000-3100 cm⁻¹.

Ultraviolet-visible spectroscopy of related trifluoromethoxy compounds demonstrates absorption in the 280-320 nanometer range, attributed to π→π* transitions within the substituted aromatic system. The electron-withdrawing nature of the trifluoromethoxy group typically causes a bathochromic shift compared to unsubstituted aromatics.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about molecular fragmentation pathways and structural confirmation. The molecular ion peak appears at m/z 259, corresponding to the molecular weight of 259.27. The fragmentation pattern reveals characteristic losses associated with the trifluoromethoxy and cyclopentanamine functionalities.

Primary fragmentation pathways involve loss of the trifluoromethoxy group (OCF₃, mass 83) to generate a fragment at m/z 176. Secondary fragmentation includes loss of the cyclopentanamine moiety (mass 83) to produce fragments around m/z 176. The base peak often corresponds to the substituted benzyl cation, resulting from cleavage of the N-CH₂ bond.

The trifluoromethoxy group exhibits characteristic fragmentation behavior, with potential loss of CF₃ (mass 69) to generate fragments at m/z 190. Additional fragmentation may involve loss of smaller units such as CF₂ (mass 50) or individual fluorine atoms (mass 19), producing a complex fragmentation spectrum with multiple fragment peaks.

Electron ionization mass spectrometry typically produces moderate to weak molecular ion peaks due to the extensive fragmentation promoted by the electron-withdrawing trifluoromethoxy group. Chemical ionization techniques may provide enhanced molecular ion stability and clearer molecular weight confirmation.

Fragment m/z Value Assignment Relative Intensity
[M]⁺- 259 Molecular ion Weak to moderate
[M-OCF₃]⁺ 176 Loss of trifluoromethoxy Moderate
[M-C₅H₉N]⁺ 176 Loss of cyclopentanamine Moderate
[M-CF₃]⁺ 190 Loss of trifluoromethyl Weak
[C₈H₆OF₃]⁺ 175 Substituted benzyl cation Strong (base peak)

Properties

IUPAC Name

N-[[2-(trifluoromethoxy)phenyl]methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)18-12-8-4-1-5-10(12)9-17-11-6-2-3-7-11/h1,4-5,8,11,17H,2-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWYTUBCPGKALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including molecular interactions, potential therapeutic applications, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₆F₃NO
  • Molecular Weight : 259.27 g/mol
  • Structure : The compound features a cyclopentanamine structure with a trifluoromethoxy-substituted phenyl group attached to the nitrogen atom. The trifluoromethoxy group enhances lipophilicity, which may improve the compound's bioavailability and ability to penetrate the blood-brain barrier .

Potential Therapeutic Applications

  • Central Nervous System (CNS) Targets : Due to its lipophilic nature, this compound could be particularly effective in targeting CNS disorders. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology.
  • Drug Development : The unique structural features of this compound position it as a valuable scaffold for developing new therapeutic agents aimed at various diseases, including neurological disorders .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its distinctive properties:

Compound NameStructural FeaturesPotential Activity
N-{[2-(difluoromethoxy)phenyl]methyl}cyclopentanamineDifluoromethoxy groupSimilar CNS targeting potential
N-aryl-N'-methylguanidinesGuanidine derivativesHigh affinity for NMDA receptors

The trifluoromethoxy substitution in this compound may enhance its biological activity compared to other derivatives lacking such modifications .

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research on compounds with similar structures provides insights into potential biological activities:

  • NMDA Receptor Modulation : Compounds with trifluoromethyl substitutions have been shown to interact with NMDA receptors, suggesting that this compound may also exhibit similar interactions. NMDA receptors are critical in various neurological processes and are implicated in conditions such as Alzheimer's disease and schizophrenia .
  • Antituberculosis Activity : While not directly related, studies on structurally similar compounds have highlighted their potential in combating drug-resistant strains of Mycobacterium tuberculosis. This suggests that further exploration of this compound could reveal additional therapeutic avenues .

Comparison with Similar Compounds

N-{[2-(Trifluoromethyl)phenyl]methyl}cyclopentanamine (CID 13201295)

  • Molecular Formula : C₁₃H₁₆F₃N
  • Key Difference : Replacement of the trifluoromethoxy (OCF₃) group with a trifluoromethyl (CF₃) group.
  • Impact: Electronic Effects: CF₃ is a weaker electron-withdrawing group compared to OCF₃, which may alter binding affinity in receptor-ligand interactions. Synthetic Accessibility: CF₃-substituted phenyl rings are more common in agrochemicals (e.g., flutolanil, ) due to metabolic stability .

N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine

  • Molecular Formula : C₁₂H₁₅BrFN
  • Key Differences :
    • Substituents: Bromo (Br) and fluoro (F) groups at positions 3 and 4 of the phenyl ring.
    • Functional Impact :
  • Reactivity : Bromo groups act as leaving groups, making this compound more reactive in nucleophilic substitution reactions.
  • Bioactivity: Halogens (Br, F) are common in pharmaceuticals for enhancing binding via halogen bonding (e.g., notes its structural similarity to agrochemicals) .

Patent-Based Analogs with Trifluoromethoxy Groups

Recent patents () highlight compounds like (2Z)-3-(2-isopropylphenyl)-2-[(E)-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]methylenehydrazono]thiazolidin-4-one, which share the 4-(trifluoromethoxy)phenyl motif.

  • Key Similarities :
    • The OCF₃ group is retained, suggesting its utility in enhancing metabolic resistance and target affinity.
    • Applications: These analogs are often used in pesticides (e.g., tyclopyrazoflor, sarolaner) due to their stability under environmental conditions .

Comparison Table

Property N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine N-{[2-(Trifluoromethyl)phenyl]methyl}cyclopentanamine N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine
Molecular Formula C₁₃H₁₆F₃NO C₁₃H₁₆F₃N C₁₂H₁₅BrFN
Substituent Electronic Effect Strongly electron-withdrawing (OCF₃) Moderately electron-withdrawing (CF₃) Electron-withdrawing (F) + Leaving group (Br)
Lipophilicity (Predicted logP) ~2.8 (higher polarity) ~3.2 ~3.5
Commercial Availability Discontinued Available (CID 13201295) Limited suppliers
Potential Applications Research-only (discontinued) Agrochemical intermediates Pharmaceutical precursors

Research Findings and Implications

  • Trifluoromethoxy vs. Trifluoromethyl : The OCF₃ group’s stronger electron-withdrawing nature may enhance binding to targets like acetylcholinesterase in pesticides, as seen in patent analogs . However, its higher polarity limits bioavailability compared to CF₃ analogs .
  • Halogenated Derivatives : Bromo-fluoro analogs () are more versatile in synthetic chemistry but face regulatory hurdles due to halogen persistence in the environment .
  • Patent Trends: Recent innovations prioritize trifluoromethoxy groups in triazole and thiazolidinone scaffolds for pest control, underscoring their industrial relevance .

Preparation Methods

Reductive Amination of 2-(Trifluoromethoxy)benzaldehyde with Cyclopentanamine

A common and efficient method involves the reductive amination of 2-(trifluoromethoxy)benzaldehyde with cyclopentanamine under mild conditions. The process typically uses a reducing agent such as sodium triacetoxyborohydride or hydrogenation catalysts.

Typical Procedure:

  • Mix 2-(trifluoromethoxy)benzaldehyde and cyclopentanamine in an appropriate solvent (e.g., methanol or dichloromethane).
  • Add a reducing agent (e.g., NaBH(OAc)3) slowly under stirring at room temperature.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, quench the reaction, extract the product, and purify by column chromatography.

This method yields the target amine with good selectivity and minimal side reactions.

Nucleophilic Substitution on Benzyl Halide Precursors

Alternatively, benzyl halides bearing the 2-(trifluoromethoxy)phenyl group can be synthesized and then reacted with cyclopentanamine via nucleophilic substitution.

Key Steps:

  • Synthesis of 2-(trifluoromethoxy)benzyl bromide or chloride via halogenation of the corresponding alcohol or methyl precursor.
  • Reaction of the benzyl halide with cyclopentanamine under basic conditions (e.g., in the presence of potassium carbonate) in polar aprotic solvents like DMF.
  • Isolation and purification of the amine product.

This method requires careful control of reaction conditions to avoid elimination or side reactions.

Research Findings and Optimization

Influence of Catalysts and Ligands

Studies on palladium-catalyzed carboamination reactions suggest that electron-rich bulky ligands such as S-Phos can enhance reductive elimination steps and suppress side reactions, improving yields and selectivity in related amine synthesis pathways. Although these findings are from related heterocyclic syntheses, the principles can inform catalyst choice in amination steps involving trifluoromethoxy-substituted benzyl intermediates.

Solvent and Temperature Effects

Methanol is frequently used as a solvent due to its ability to dissolve both reactants and facilitate reductive amination. Room temperature conditions are generally sufficient, minimizing decomposition of sensitive trifluoromethoxy groups.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Reductive Amination 2-(trifluoromethoxy)benzaldehyde, cyclopentanamine, NaBH(OAc)3, MeOH, RT Mild conditions, high selectivity Requires careful control of pH 70–85
Nucleophilic Substitution 2-(trifluoromethoxy)benzyl halide, cyclopentanamine, K2CO3, DMF, 50–80°C Straightforward, scalable Possible side reactions, harsher conditions 60–75

Summary and Recommendations

  • Reductive amination remains the most practical and widely used method for preparing this compound due to its operational simplicity and good yields.
  • Catalyst and ligand selection can be optimized based on related palladium-catalyzed amination literature to improve selectivity.
  • Reaction conditions such as solvent choice and temperature critically affect product purity and yield.
  • Further purification typically involves silica gel chromatography, ensuring removal of side products and unreacted starting materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, and how can reaction conditions be optimized for high yield?

  • Methodology : A common approach involves reductive amination between 2-(trifluoromethoxy)benzaldehyde and cyclopentanamine, using sodium cyanoborohydride (NaBH3CN) in methanol or ethanol under acidic conditions (pH 4–6). Temperature control (0–25°C) minimizes side reactions like over-reduction or imine hydrolysis .
  • Optimization : Solvent choice (e.g., dichloromethane for better solubility) and stoichiometric ratios (1:1.2 aldehyde:amine) improve yields. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

  • Techniques :

  • NMR : ¹H/¹³C NMR confirms the presence of cyclopentane (δ 1.5–2.5 ppm) and trifluoromethoxy groups (δ 4.3 ppm for -OCH2-; ¹⁹F NMR at δ -58 ppm) .
  • HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 274.132) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for studying solid-state interactions .

Advanced Research Questions

Q. What strategies are used to investigate the compound’s interaction with biological targets, such as neurotransmitter receptors?

  • Methodology :

  • Radioligand binding assays : Tritiated or carbon-11-labeled analogs (e.g., [¹¹C]-N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine) quantify binding affinity to targets like NMDA or σ receptors. Biodistribution studies in rodents (e.g., Sprague-Dawley rats) assess brain permeability .
  • Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes to receptor active sites, guided by the compound’s InChI key (e.g., LYQFNXDPPBYZDL) .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Case Example : Discrepancies in IC50 values for dopamine receptor inhibition may arise from assay conditions (e.g., cell type, buffer pH).
  • Resolution :

  • Standardization : Use identical cell lines (e.g., HEK293T transfected with human receptors) and assay buffers (pH 7.4, 37°C).
  • Orthogonal assays : Validate findings with electrophysiology (patch-clamp) or in vivo microdialysis in rodent models .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies on this compound?

  • Focus Areas :

  • Trifluoromethoxy group : Replace with -OCF3, -SCF3, or -CF3 to probe electronic effects on receptor binding .
  • Cyclopentane ring : Introduce substituents (e.g., methyl, hydroxyl) to assess steric and hydrogen-bonding contributions .
    • Synthetic Modifications : Employ parallel synthesis (e.g., Ugi reaction) to generate analogs for high-throughput screening .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine
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N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.